molecular formula C10H8BrNO3 B8813107 6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one

6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one

Cat. No. B8813107
M. Wt: 270.08 g/mol
InChI Key: BGZWXXZYITYBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-4-hydroxy-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-7-5(2-6(9)11)8(13)4-10(14)12-7/h2-4H,1H3,(H2,12,13,14)

InChI Key

BGZWXXZYITYBBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=C2O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromo-3-methoxyaniline (10 g, 49.5 mmol) and malonic acid (5.15 g, 49.5 mmol) was added POCl3 (5.07 ml, 54.4 mmol) with thorough mixing, and it was then heated to 105° C. After 5 minutes, the reaction began to bubble vigorously, and eventually formed a hard foam and heating was continued for 1 hour. After cooling, water (200 mL) was added, and the mixture was stirred for 30 minutes. The solid was filtered off and washed with water. To the solid was added 2N NaOH (300 mL) and stirring was continued overnight. The remaining solid was filtered off, and EtOH (5 mL) was then added to the filtrate and the basic layer acidified with concentrated HCl to pH 2. The resulting solid was then filtered off, washed with water. The solid was then transferred to a flask and the remaining water was removed by azeotroping with EtOH (200 mL×2). The solid was then further dried under high vacuum for 15 h to yield 8.75 g of the title compound as an off-white solid. LRMS ESI+ (M+H)+ Calcd 270.2 Found 272.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
5.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

POCl3 (5.07 mL, 54.4 mmol) was added to a mixture of 4-bromo-3-methoxyaniline (10 g, 49.5 mmol) and malonic acid (5.15 g, 49.5 mmol) with thorough mixing, and the mixture was then heated to 105° C. After 5 minutes, the reaction began to bubble vigorously, and eventually formed a hard foam; heating was continued for 1 hour. After cooling, water (200 mL) was added, and the mixture was stirred for 30 minutes. The solid was filtered off and washed with water. 2N NaOH (300 mL) was added to the solid, and stirring was continued overnight. The remaining solid was filtered off; EtOH (5 mL) was then added to the filtrate; and the basic layer was then acidified with concentrated HCl to pH 2. The resulting solid was then filtered off, washed with water. The solid was then transferred to a flask, and the remaining water was removed by stripping off EtOH (200 mL×2). The solid was then further dried under high vacuum for 15 hours to yield 8.75 g (66%) of the title compound as an off-white solid. LRMS ESI+ (M+H)+ 270.2/272.2.
Name
Quantity
5.07 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
66%

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